Endothelin 2 (human)

Übersicht

Beschreibung

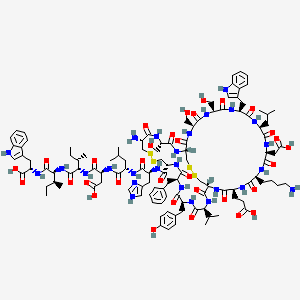

Endothelin 2 (ET-2) is a protein encoded by the EDN2 gene in humans . It belongs to a family of three endothelin peptide isoforms (ET-1, ET-2, ET-3), which constrict blood vessels . ET-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml . ET-2 acts by binding to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .

Synthesis Analysis

Endothelin-2 (EDN2) is a 21 amino acid-long peptide that is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .Chemical Reactions Analysis

Endothelin-2 (EDN2) is known to play an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle . It is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation .Wissenschaftliche Forschungsanwendungen

Endothelin System Overview

The endothelin system, comprising three structurally similar 21-amino acid peptides (Endothelin-1, -2, and -3), plays a vital role in various physiological processes and diseases. Endothelin-2, along with Endothelin-1, activates G-protein coupled receptors ETA and ETB, which are integral in cardiovascular functions and various pathophysiological pathways. This system has evolved specifically in vertebrates and is particularly significant in human cardiovascular physiology, acting as a potent vasoconstrictor with long-lasting effects. Research has shown that the endothelin system is involved in homeostasis, cardiovascular disease, renal failure, and more. Furthermore, advancements in pharmacology have led to the development of antagonists that have been revolutionary in treating conditions like pulmonary arterial hypertension (Davenport et al., 2016).

Endothelin Receptor Activation

The activation mechanism of the endothelin ETB receptor by Endothelin-1 has been elucidated through crystal structures, revealing significant insights into the isopeptide selectivity and agonist-induced conformational changes. This research aids in understanding how the endothelin system contributes to various physiological processes and diseases, such as pulmonary arterial hypertension, and underscores its importance as a therapeutic target (Shihoya et al., 2016).

Cardiovascular Disease and Therapeutic Perspectives

The endothelin system's role in cardiovascular disease is well-established. Research demonstrates its involvement in essential aspects of human homeostasis and several pathophysiological pathways, particularly those associated with cardiovascular disease. This understanding has led to the development of receptor antagonists that hold therapeutic potential in areas like pulmonary arterial hypertension and resistant hypertension. Additionally, the endothelin system's consistency across all mammals allows for valuable animal experimentation applicable to human predictions (Kaoukis et al., 2013).

Wirkmechanismus

Target of Action

Endothelin 2 (ET-2), a protein encoded by the EDN2 gene in humans, primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors are distributed across diverse cells and organs, but with different levels of expression and activity, indicating a multiple-organ ET system .

Mode of Action

ET-2 acts by binding to its primary targets, the EDNRA and EDNRB receptors . This binding triggers a wide array of cell signaling events . Both ET-1 and ET-2 show equal potency for the ET A receptor binding .

Biochemical Pathways

The activation of the endothelin receptors by ET-2 leads to various biological processes. These include positive regulation of prostaglandin-endoperoxide synthase activity, hormonal regulation of the force of heart contraction, regulation of systemic arterial blood pressure by endothelin, vasoconstriction, cytokine-mediated signaling pathway, positive regulation of cytosolic calcium ion concentration, neutrophil chemotaxis, positive regulation of heart rate, positive regulation of leukocyte chemotaxis, cell surface receptor signaling pathway, vein smooth muscle contraction, macrophage chemotaxis, regulation of vasoconstriction, positive regulation of cell population proliferation, artery smooth muscle contraction, energy homeostasis, macrophage activation, prostaglandin biosynthetic process, lung alveolus development, temperature homeostasis, positive regulation of the force of heart contraction by chemical signal, inositol phosphate-mediated signaling, positive regulation of smooth muscle contraction, calcium-mediated signaling, regulation of signaling receptor activity, and G protein-coupled receptor signaling pathway .

Pharmacokinetics

It’s known that et-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml .

Result of Action

As a strong positive inotrope, ET-2 has an impact on the human myocardium. It demonstrates positive chronotropic and proarrhythmic effects . It’s also known to promote intestinal contraction, ovulation, thermoregulation, and lung alveolarisation .

Action Environment

The action of ET-2 is influenced by the environment of the cells and organs where it is produced and acts. For example, ET-2 is synthesized in spectra of human tissues, and their mRNA and/or peptide have been identified in the heart, lung, kidney, vasculature, intestine, and ovaries . The distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions .

Zukünftige Richtungen

Endothelin-2 (EDN2) plays an essential role in ovulation, and understanding its regulatory mechanisms is essential for diagnosing and treating causes of infertility, identifying contraceptive targets, and developing novel contraception methods . Therefore, EDN2 could be a potential target of contraception .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H160N26O32S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122879-69-0 | |

| Record name | Endothelin 2 human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)